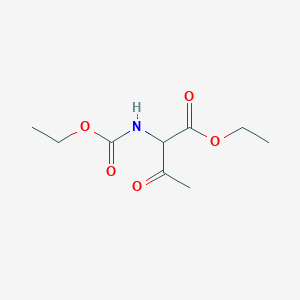

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(6(3)11)10-9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMNUEHYEDZBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate chemical structure and properties

This guide details the chemical structure, properties, synthesis, and applications of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate , a critical intermediate in the synthesis of nitrogenous heterocycles and amino acid derivatives.

Chemical Identity & Structure

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate is a protected

| Attribute | Detail |

| IUPAC Name | Ethyl 2-[(ethoxycarbonyl)amino]-3-oxobutanoate |

| Common Names | |

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| SMILES | CCOC(=O)NC(C(=O)C)C(=O)OCC |

| Structure Class |

Structural Dynamics

This compound exhibits keto-enol tautomerism , a critical feature for its reactivity. In solution (e.g.,

-

Keto Form: Reactive electrophile at the ketone carbonyl; susceptible to nucleophilic attack.

-

Enol Form: Nucleophilic at the

-carbon; active in condensation reactions.

Physicochemical Properties

Note: Specific physical constants may vary slightly based on purity and synthesis method. Data below represents typical values for this class of compounds.

| Property | Value / Description |

| Physical State | Pale yellow viscous oil or low-melting solid (depending on purity) |

| Boiling Point | ~150–160 °C (at reduced pressure, e.g., 1.5 mmHg) |

| Solubility | Soluble in DCM, EtOAc, EtOH, MeOH; Sparingly soluble in water |

| pKa ( | ~10–11 (Estimated due to flanking carbonyls) |

| Stability | Stable at room temperature; store under inert gas at 2–8°C to prevent hydrolysis |

Spectroscopic Characterization (Typical Data)

-

NMR (400 MHz,

-

1.2–1.3 (m, 6H,

-

2.35 (s, 3H,

-

4.1–4.2 (m, 4H,

-

5.1 (d, 1H,

- 5.8 (br s, 1H, NH)

-

1.2–1.3 (m, 6H,

-

IR Spectrum:

-

1740–1750 cm

(Ester C=O) -

1715–1725 cm

(Ketone C=O) -

1690–1700 cm

(Carbamate C=O) -

3300–3400 cm

(NH stretch)

-

Synthesis & Preparation Protocols

The most robust synthesis involves the reductive acylation of the oxime derived from ethyl acetoacetate. This method avoids the isolation of the unstable free amine.

Protocol: Reductive Acylation of -Oximino Acetoacetate

Reaction Overview:

-

Nitrosation: Ethyl acetoacetate +

-

Reduction/Protection: Hydrogenation (Pd/C) or Zinc/Acetic Acid reduction in the presence of Ethyl Chloroformate.

Step-by-Step Methodology

-

Starting Material: Dissolve Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) in glacial acetic acid or ethanol.

-

Reagent Addition: Add Ethyl Chloroformate (1.1 eq) to the solution.

-

Reduction:

-

Option A (Chemical): Add Zinc dust (3.0 eq) portion-wise at 0–5°C. Maintain temperature to prevent side reactions.

-

Option B (Catalytic): Add 10% Pd/C (5 wt%) and stir under

atmosphere (1 atm) until consumption of starting material.

-

-

Work-up: Filter off solids (Zn residues or catalyst). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with saturated

(to remove acid), water, and brine. Dry over -

Isolation: Evaporate solvent to yield the crude oil. Purify via flash chromatography (Hexane/EtOAc) if necessary.

Caption: Stepwise synthesis from ethyl acetoacetate via nitrosation and reductive protection.

Reactivity & Applications

This compound is a "chameleon" intermediate, capable of acting as both a nucleophile and an electrophile depending on conditions.

A. Knorr Pyrrole Synthesis (Modified)

The primary application is the synthesis of substituted pyrroles. Condensation with ketones or aldehydes in the presence of zinc/acetic acid leads to pyrrole formation.

-

Mechanism: The carbamate group can be hydrolyzed in situ or participate in the cyclization after initial condensation.

B. Oxazole Synthesis

Under dehydrating conditions (e.g.,

C. Amino Acid Synthesis

Hydrolysis of the ester and carbamate groups yields Threonine analogs or 2-amino-3-oxobutanoic acid derivatives, which are precursors to essential amino acids and antibiotics.

Caption: Divergent synthetic pathways: Pyrrole, Oxazole, and Amino Acid formation.

Handling & Safety

-

Hazards: Irritant to eyes, skin, and respiratory system.[1]

-

Storage: Hygroscopic. Store in a tightly sealed container under nitrogen at 2–8°C.

-

Disposal: Dispose of as organic chemical waste. Contains nitrogen; incineration requires scrubber for

.

References

-

Knorr Pyrrole Synthesis : Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. Link

-

Alpha-Oximino Esters : Fischer, H. (1935). "Synthese von Pyrrolen". Organic Syntheses, Coll. Vol. 2, p. 202. Link

-

Reductive Acylation : Paine, J. B., & Dolphin, D. (1976). "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylates". Canadian Journal of Chemistry, 54(3), 411-414. Link

-

General Reactivity of Beta-Keto Esters : BenchChem Technical Guide. "Reactivity of Beta-Keto Esters". Link

Sources

Technical Monograph: Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate

The following in-depth technical guide details the chemical profile, synthesis, and applications of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate , a specialized building block in organic synthesis.

CAS Number: 124576-58-5[1][2]

Executive Summary

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate (also known as Ethyl 2-carbethoxyaminoacetoacetate ) is a bifunctional organic intermediate belonging to the class of

Identity & Physicochemical Profile

| Parameter | Data |

| CAS Number | 124576-58-5 |

| IUPAC Name | Ethyl 2-[(ethoxycarbonyl)amino]-3-oxobutanoate |

| Synonyms | N-Ethoxycarbonyl- |

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in EtOH, EtOAc, DCM, THF; sparingly soluble in water |

| Key Functional Groups | Ethyl ester, Ketone ( |

Synthetic Utility & Mechanism

The "Masked" Amino Ketone Concept

Free

Heterocycle Formation

-

Oxazole Synthesis (Robinson-Gabriel Type): Under dehydrating conditions (e.g.,

, -

Knorr Pyrrole Synthesis: The compound can react with

-dicarbonyls or enamines. The carbamate group can be hydrolyzed in situ or post-synthesis to liberate the amine for condensation.

Experimental Protocol: Synthesis & Validation

Objective: Preparation of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate from Ethyl 2-hydroxyimino-3-oxobutanoate.

Reaction Pathway

The synthesis typically proceeds via the reductive acylation of the corresponding oxime.

-

Precursor: Ethyl 2-hydroxyimino-3-oxobutanoate (CAS 5408-04-8).[1]

-

Reagents: Zinc dust (Zn), Acetic Acid (AcOH), Ethyl Chloroformate (

). -

Mechanism: The zinc reduces the oxime (

) to the amine (

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Purge with nitrogen.

-

Dissolution: Dissolve Ethyl 2-hydroxyimino-3-oxobutanoate (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Reduction/Acylation:

-

Cool the solution to 0–5°C.

-

Add Zinc dust (3.0 eq) portion-wise, maintaining temperature <10°C (Exothermic!).

-

Simultaneously or immediately following reduction, add Ethyl Chloroformate (1.2 eq) dropwise.

-

Note: Alternatively, the amine hydrochloride (CAS 20207-16-3) can be used as the starting material with Et3N and Ethyl Chloroformate in DCM.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of oxime).

-

Workup:

-

Filter off zinc residues through Celite.

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Dilute residue with Ethyl Acetate and wash with saturated

(to remove acid traces) and brine. -

Dry over anhydrous

and concentrate.[2]

-

-

Purification: The crude oil can be purified by flash column chromatography (Hexane/EtOAc gradient) or vacuum distillation (if stable to heat).

Analytical Validation (Self-Validating Metrics)

-

NMR (

-

IR Spectroscopy:

-

Amide/Carbamate C=O: ~1720–1740 cm⁻¹.

-

Ketone C=O: ~1715 cm⁻¹ (often overlapping).

-

NH Stretch: ~3300–3400 cm⁻¹.

-

Visualization of Signaling Pathways

Synthesis & Application Workflow

Caption: Synthetic route from oxime precursor to the target carbamate and subsequent transformation into oxazole scaffolds.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture (hydrolysis of ester/carbamate) and strong bases.

-

Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

-

Stability: Stable under neutral conditions. Avoid prolonged exposure to temperatures >100°C to prevent decarboxylation or polymerization.

References

-

GuideChem. (2025). Ethyl 2-[(ethoxycarbonyl)amino]-3-oxobutanoate CAS 124576-58-5 Profile. Retrieved from

-

BenchChem. (2025).[2] Ethyl 2-acetamido-3-oxobutanoate (Analogous Protocol Reference). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-hydroxyimino-3-oxobutanoate (Precursor). Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: Alpha-Amino Acid Derivatives. Retrieved from

Sources

Technical Guide: Solubility & Handling of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate

This is an in-depth technical guide regarding the solubility, handling, and application of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate (CAS: 124576-58-5).

Executive Summary

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate is a specialized

Compound Identity

| Parameter | Detail |

| IUPAC Name | Ethyl 2-[(ethoxycarbonyl)amino]-3-oxobutanoate |

| CAS Number | 124576-58-5 |

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Core Moiety |

Solubility Landscape & Solvent Compatibility

The solubility of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate is dictated by its amphiphilic nature . The carbamate (-NHCOOEt) and

Solvent Compatibility Matrix

Data synthesized from structural analysis and standard protocols for

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary choice for extraction. Dipole-dipole interactions stabilize the polar core. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Excellent solvation of the carbamate/keto groups. Used for nucleophilic substitution reactions. |

| Esters | Ethyl Acetate (EtOAc) | High | "Like dissolves like." Ideal for extraction and chromatography (mobile phase). |

| Alcohols | Ethanol, Methanol | High | Soluble due to H-bonding. Often used as a reaction solvent (e.g., hydrogenation). |

| Ethers | THF, Diethyl Ether | Moderate to High | Good solubility; THF is preferred for dry reactions (e.g., with hydrides). |

| Non-Polar Aliphatics | Hexanes, Heptane | Low / Insoluble | The compound is too polar. Used as an anti-solvent to induce precipitation/crystallization. |

| Aqueous Media | Water | Low | Limited solubility due to lipophilic ethyl groups. Hydrolysis risk at high/low pH. |

Critical Solubility Parameters

-

LogP (Predicted): ~0.5 – 1.2. This indicates a preference for organic phases over aqueous phases, but sufficient polarity to require polar organic solvents.

-

Recrystallization Potential: The compound can often be purified by dissolving in a minimum amount of hot Ethyl Acetate or Ethanol and slowly adding Hexane or Water (respectively) to induce crystallization upon cooling.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to validate solubility for a specific batch or solvent system.

-

Preparation: Weigh 100 mg of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100

L aliquots at room temperature ( -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution, no particulates).

-

Calculation:

-

Validation: If undissolved after 2 mL (solubility < 50 mg/mL), heat to

. If it dissolves, record as "Temperature-Dependent."

Protocol B: Synthesis & Purification Workflow

Context: Synthesis via nitrosation of ethyl acetoacetate followed by reduction/protection.

Step 1: Synthesis (In Situ Generation)

-

Reagents: Ethyl acetoacetate, Sodium Nitrite (aq), Zinc dust, Acetic Acid, Ethyl Chloroformate.

-

Solvent System: Acetic Acid/Water (Reaction)

Ethyl Acetate (Extraction). -

Key Reaction: The intermediate oxime is reduced to the amine, which is immediately trapped by ethyl chloroformate to form the target carbamate.

Step 2: Purification (The "Gold Standard")

-

Crude State: Viscous yellow oil or semi-solid.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 100% Hexanes

40% Ethyl Acetate in Hexanes. -

Detection: UV at 254 nm (weak) or staining with Ninhydrin/PMA (carbamate active).

Mechanistic Visualization

Diagram 1: Synthesis & Solubility Workflow

This diagram illustrates the chemical pathway and the solvent switches required at each stage.

Caption: Synthesis pathway highlighting solvent transitions from aqueous/acidic reaction media to organic extraction and chromatographic purification.

Diagram 2: Solubility Decision Tree

A logical flow for selecting the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection based on experimental goals (Reaction, Purification, or Analysis).

Applications & Strategic Importance

Heterocycle Synthesis

This compound is a versatile "N-C-C" building block.

-

Oxazoles: Under dehydrating conditions (e.g.,

or -

Pyrroles: Reacts with ketones/aldehydes in a Knorr Pyrrole -type condensation, where the amino group (deprotected or acting as a nucleophile) condenses with a carbonyl partner.

Drug Development

Used as a scaffold for:

-

Threonine Analogs: The structure is essentially a protected form of 2-amino-3-oxobutanoate, a precursor to threonine.

-

Peptide Mimetics: The

-keto ester moiety allows for further functionalization (alkylation at the

References

-

PubChem. (2025).[2][3][4][5] Ethyl 2-(hydroxyimino)-3-oxobutanoate (Precursor Data). National Library of Medicine. Retrieved from [Link]

- Organic Syntheses. (Various). General procedures for Knorr Pyrrole Synthesis and handling of alpha-amino-beta-keto esters. (Contextual Reference for protocols).

Sources

- 1. guidechem.com [guidechem.com]

- 2. 5H-Octafluoropentanoic acid | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 乙酰丙酮锰(II) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of N-protected alpha-amino beta-keto esters

Stability of N-Protected -Amino -Keto Esters: An In-Depth Technical Guide

Part 1: The Stability Paradox

Context: N-protected

The Core Challenge: These molecules exist in a state of configurational fragility . The very structural feature that makes them useful—the activated methylene group at the

-

Utility: The C2 position is doubly activated by the ketone and the ester, allowing for facile alkylation and reduction.

-

Liability: The C2 proton is highly acidic (

), leading to rapid racemization and potential decomposition under conditions that would be benign for standard amino acids.

Part 2: Mechanistic Instability

To handle these compounds, one must understand the three primary degradation pathways: Racemization , Decarboxylation , and Cyclization .

Racemization (The Silent Killer)

The most immediate threat to chiral integrity is base-catalyzed racemization. Even weak bases (e.g., bicarbonate, silica gel surface) can deprotonate the

-

Mechanism: Deprotonation yields a planar enolate. Reprotonation occurs from either face, destroying the chiral center.

-

Keto-Enol Tautomerism: In solution, these esters exist in equilibrium between the keto and enol forms. The enol form is achiral. Solvents that stabilize the enol (e.g., polar protic solvents or those allowing hydrogen bonding) accelerate the loss of optical purity.

Decarboxylation

While less common at room temperature for esters, hydrolysis to the corresponding

-

Trigger: Acidic hydrolysis or ester cleavage.

-

Mechanism: Proceeds via a concerted 6-membered cyclic transition state, ejecting

and leaving a ketone.[1] This is irreversible.

Cyclization (The Side Reaction)

N-protected forms (especially carbamates like Boc/Cbz) are generally more stable than N-acyl derivatives, which can form oxazolones (azlactones). However, under basic conditions, internal nucleophilic attack can occur, leading to pyrrolidinone or tetramic acid derivatives depending on the side chain length.

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways. Note that racemization is often faster than chemical decomposition.

Part 3: Protecting Group Selection

The choice of N-protecting group dictates the stability window and compatible reagents.

| Protecting Group | Stability Profile for | Critical Handling Note |

| Boc (tert-Butoxycarbonyl) | High Base Stability. Resistant to nucleophilic attack. Acid labile. | Preferred. Best for preventing cyclization. Warning: Removal requires acid (TFA/HCl), which can trigger decarboxylation if the ester is also cleaved. |

| Cbz (Benzyloxycarbonyl) | Excellent Stability. Stable to mild acid/base. Removed by hydrogenolysis. | Gold Standard for Crystallinity. Cbz derivatives often crystallize better than Boc, aiding purification without chromatography. |

| Fmoc (Fluorenylmethoxycarbonyl) | Poor. The base (piperidine) required for removal will racemize the | Avoid unless the |

| N-Acyl (Acetyl/Benzoyl) | Low. High risk of azlactone (oxazolone) formation. | generally avoided in favor of carbamates (Boc/Cbz). |

Part 4: Experimental Protocols & Handling

Synthesis: The Masamune-Claisen Method

To minimize racemization during synthesis, avoid harsh bases (like NaOEt). The Masamune-Claisen condensation using magnesium enolates is the industry standard for these sensitive substrates.

Protocol Summary:

-

Activation: Convert the N-protected amino acid to an imidazolide (using CDI).

-

Nucleophile Formation: Treat the malonic half-ester (e.g., Magnesium mono-ethyl malonate) with mild base.

-

Coupling: Mix at room temperature. The neutral magnesium complex prevents the high pH that causes racemization.

-

Quench: Use dilute

or

Storage and Preservation

-

State: Isolate as a solid whenever possible. Oils racemize significantly faster due to higher molecular mobility and potential for auto-catalysis.

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Argon or Nitrogen blanket. Moisture promotes hydrolysis

decarboxylation. -

Shelf Life:

Workflow Visualization

Figure 2: Recommended handling workflow to maintain configurational stability.

Part 5: Turning Instability into Utility (DKR)

The Application Scientist's Insight: While racemization is a nuisance for storage, it is the fundamental requirement for Dynamic Kinetic Resolution (DKR) .

In DKR, a chiral catalyst (e.g., Ru-BINAP) reduces only one enantiomer of the racemic

-

Key Takeaway: If your goal is the

-hydroxy ester, do not worry about preserving the chirality of the

References

-

Noyori, R., et al. (2001). Asymmetric Hydrogenation of β-Keto Esters. Journal of the American Chemical Society. Link

-

Brooks, D. W., et al. (1979). Magnesium Magnesium Monoethyl Malonate: A Reagent for the Synthesis of β-Keto Esters. Angewandte Chemie International Edition. Link

-

Lubell, W. D., & Rapoport, H. (1988). Configurational Stability of N-Protected α-Amino Aldehydes and Ketones. Journal of the American Chemical Society. Link

-

Maulide, N., et al. (2024). Probing the configurational stability of β-ketoamides and β-ketoimides. ResearchGate. Link

-

Taber, D. F. (2005).[4] Synthesis of β-Keto Esters: The Claisen Condensation. Organic Chemistry Portal. Link

Methodological & Application

Protocol for nitrosation and reduction of ethyl acetoacetate to alpha-amino ester

Application Note: Scalable Synthesis of -Amino Esters via Nitrosation and Reduction

Abstract & Strategic Overview

The conversion of

While the Knorr pyrrole synthesis often utilizes the intermediate amine in situ, isolating the

Key Technical Challenges

-

Thermal Instability: The intermediate oxime is prone to thermal decomposition.

-

Dimerization: Free

-amino ketones rapidly self-condense to form pyrazines (e.g., 2,5-dicarbethoxy-3,6-dimethylpyrazine). Crucial Strategy: The product must be isolated and stored as the hydrochloride salt to prevent this dimerization. -

Chemo-selectivity: Reducing the oxime without reducing the ketone carbonyl requires specific conditions.

Reaction Mechanism & Pathway[1][2][3][4]

The transformation proceeds via the nitrosation of the active methylene group, followed by tautomerization to the oxime. The oxime is then selectively reduced to the amine.

Figure 1: Mechanistic pathway highlighting the critical stabilization of the amine as a hydrochloride salt.

Phase 1: Nitrosation of Ethyl Acetoacetate[5]

This step introduces the nitrogen functionality. The reaction relies on the in situ generation of nitrous acid (

Reagents & Stoichiometry[6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Ethyl Acetoacetate | 130.14 | 1.0 | Substrate |

| Sodium Nitrite ( | 69.00 | 1.1 - 1.2 | Nitrosating agent source |

| Glacial Acetic Acid | 60.05 | Solvent | Solvent & Acid Catalyst |

| Water | 18.02 | Solvent | Solubilizes |

Detailed Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for scale-up), a thermometer, and a pressure-equalizing dropping funnel.

-

Solvent Charge: Charge the flask with Ethyl Acetoacetate (1.0 equiv) and Glacial Acetic Acid (approx. 2 mL per gram of ester).

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .

-

Expert Tip: Do not allow the temperature to drop below -5 °C, as the acetic acid may freeze, hindering mixing.

-

-

Nitrite Addition: Dissolve Sodium Nitrite (1.2 equiv) in a minimum amount of water (approx. 1.5 mL per gram of

). Add this solution dropwise to the reaction mixture.-

Critical Control Point: The addition rate must be controlled to maintain the internal temperature below 10 °C . Exotherms are sharp; rapid addition leads to

evolution (brown fumes) and decomposition.

-

-

Reaction: After addition, stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) over 2 hours.

-

Workup:

-

Pour the reaction mixture into ice water (5x reaction volume).

-

Extract with diethyl ether or ethyl acetate (3x).

-

Wash the organic layer with saturated

(carefully, -

Dry over anhydrous

and concentrate in vacuo.

-

-

Result: The product, Ethyl 2-oximinoacetoacetate , is obtained as a thick, pale-yellow oil or low-melting solid. It is generally pure enough for the next step.

Phase 2: Reduction to Ethyl 2-Aminoacetoacetate HCl

Method Selection:

-

Method A (Zinc/Acetic Acid): Preferred for laboratory scale and when chemo-selectivity is paramount (avoids reducing the ketone).

-

Method B (Catalytic Hydrogenation): Preferred for GMP/Pharma scale to avoid zinc waste, but requires careful monitoring to prevent over-reduction to the alcohol.

This guide details Method A as it is the most robust general protocol.

Reagents & Stoichiometry[6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Ethyl 2-oximinoacetoacetate | 159.14 | 1.0 | Substrate |

| Zinc Dust | 65.38 | 3.0 - 4.0 | Reductant |

| Glacial Acetic Acid | 60.05 | Solvent | Proton source |

| Ethanol (Absolute) | 46.07 | Solvent | Co-solvent |

| HCl (gas or conc.) | 36.46 | Excess | Salt formation |

Detailed Protocol

-

Setup: Equip a 3-neck flask with a reflux condenser, mechanical stirrer, and thermometer.

-

Dissolution: Dissolve the Ethyl 2-oximinoacetoacetate (from Phase 1) in Glacial Acetic Acid (3 mL/g).

-

Expert Tip: Adding a small amount of Ethanol (1 mL/g) can improve solubility and flow.

-

-

Zinc Addition (The Exotherm):

-

Cool the solution to 15–20 °C .

-

Add Zinc Dust (3.5 equiv) in small portions.

-

Critical Control Point: This reaction is highly exothermic . Maintain temperature below 45–50 °C using an ice bath if necessary. If the temperature spikes too high, the amine may condense or decompose.

-

-

Digestion: After zinc addition is complete, stir for an additional 1–2 hours. The solution usually turns from yellow to colorless/grey.

-

Filtration: Filter off the unreacted zinc and zinc acetate salts through a pad of Celite. Wash the pad with Glacial Acetic Acid.

-

Isolation of the Hydrochloride Salt:

-

Note: You cannot simply evaporate the acetic acid, as the free amine will degrade.

-

Step A: Concentrate the filtrate under reduced pressure (keep bath < 50 °C) to remove most acetic acid.

-

Step B: Dissolve the residue in Ethanol .[3]

-

Step C: Pass dry HCl gas into the solution OR add a solution of HCl in Dioxane/Ethanol.

-

Step D: Add Diethyl Ether to induce precipitation.

-

-

Crystallization: Cool to 0 °C. The Ethyl 2-aminoacetoacetate Hydrochloride will crystallize as white needles. Filter and dry in a vacuum desiccator.

Process Workflow Diagram

Figure 2: End-to-end process flow for the synthesis and isolation of the target amino ester.[4][5][2][3][6][7][8][9][10][11]

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Brown Fumes during Nitrosation | Temperature too high or acid concentration too localized. | Slow down |

| Low Yield in Reduction | Incomplete reduction or loss during workup. | Ensure Zinc is activated (wash with dilute HCl then dry) before use. |

| Product is an Oil/Goo | Residual Acetic Acid or Zinc salts. | The HCl salt requires dry conditions to crystallize. Triturate the oil with dry ether/acetone to induce crystallization. |

| Pyrazine Formation | Free amine existed for too long. | Do not delay between reduction and acidification. Keep the environment acidic. |

References

-

Adkins, H.; Reeve, E. W. "Ethyl

-Oximinoacetoacetate". Organic Syntheses, Coll.[1][2][9][11] Vol. 2, p.204 (1943). -

Fischer, H. "2,4-Dimethyl-3,5-dicarbethoxypyrrole". Organic Syntheses, Coll.[1][2][9][11] Vol. 2, p.202 (1943). (Demonstrates the in situ use of the reduced amine).

-

Hamlin, K. E.; Hartung, W. H. "The Synthesis of

-Amino Acids from -

BenchChem Application Note. "The Versatile Role of Ethyl Nitroacetate in Organic Synthesis". (Context on nitro/oxime reduction).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 5. CN107304165A - The preparation method of ethyl nitroacetate and its intermediate - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Knorr Pyrrole Synthesis Utilizing Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to a Classic Synthesis

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a foundational and widely utilized method for constructing substituted pyrroles.[1] These heterocyclic motifs are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[2][3] The classic Knorr synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound, such as a β-ketoester.[1][4] A significant operational challenge has always been the instability of the α-amino-ketone intermediates, which are prone to self-condensation.[1][5] To circumvent this, the traditional approach generates the α-amino-ketone in situ from a more stable precursor, typically through the reduction of an α-oximino ketone using zinc dust in acetic acid.[1]

This guide details a modern and versatile modification of the Knorr synthesis that employs Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate , a stable, N-protected α-amino-β-ketoester. The use of such pre-formed and protected α-amino ketone surrogates offers significant advantages over the classic in situ methods, including:

-

Enhanced Stability and Handling: The N-ethoxycarbonyl protecting group imparts considerable stability, allowing the reagent to be isolated, purified, and stored.

-

Improved Reaction Control and Purity: Starting with a well-defined precursor leads to cleaner reactions and simpler purification of the final product.

-

Avoidance of Heavy Metal Reagents: This approach eliminates the need for large quantities of zinc dust, making the process more environmentally benign.

-

Expanded Synthetic Versatility: It provides a reliable route to diversely functionalized pyrroles that may be difficult to access using traditional nitrosation-reduction methods.[6]

Reaction Mechanism and Rationale

The use of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate follows the fundamental mechanistic pathway of the Knorr synthesis: an acid-catalyzed condensation, cyclization, and dehydration cascade. The reaction is typically performed by heating the N-protected α-amino ketone with a suitable 1,3-dicarbonyl compound in the presence of an acid catalyst, such as glacial acetic acid.[5][6]

The proposed mechanism involves several key steps:

-

Initial Condensation: The reaction initiates with the acid-catalyzed condensation between the ketone of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate and the active methylene group of the partner 1,3-dicarbonyl compound.

-

Enamine Formation: The resulting intermediate tautomerizes to an enamine.

-

Intramolecular Cyclization: The enamine nitrogen attacks the remaining carbonyl group, forming the five-membered pyrrolidine ring. This is often the rate-determining step.

-

Dehydration and Aromatization: A series of dehydration steps, facilitated by the acidic medium and heat, leads to the formation of the stable aromatic pyrrole ring. The N-ethoxycarbonyl group is typically lost during this final aromatization sequence.

Caption: Figure 1: Proposed Reaction Mechanism.

Application Notes

Expertise & Causality Behind Experimental Choices

-

Choice of Reaction Partner (1,3-Dicarbonyl Compound): The structure of the final pyrrole is determined by the choice of the 1,3-dicarbonyl reaction partner. Symmetrical diketones like acetylacetone yield a single product, while unsymmetrical β-ketoesters like ethyl acetoacetate can potentially lead to regioisomers, although one is often favored. The active methylene group of the dicarbonyl compound is the nucleophile that initiates the condensation.

-

Role of the Acid Catalyst: Glacial acetic acid serves a dual role as both the solvent and the catalyst.[6] As a catalyst, it protonates the carbonyl oxygen atoms, increasing their electrophilicity and facilitating both the initial intermolecular condensation and the subsequent intramolecular cyclization and dehydration steps. While other acids can be used, acetic acid is often preferred for its moderate acidity and ability to dissolve the reactants.

-

Temperature Control: The reaction typically requires heating (e.g., 80-100 °C) to overcome the activation energy for the cyclization and dehydration steps.[5][6] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

Trustworthiness: A Self-Validating System

The protocol described below is designed to be self-validating. Successful synthesis of the target pyrrole is confirmed through standard analytical techniques. The expected product will have distinct signals in ¹H and ¹³C NMR spectroscopy corresponding to the aromatic pyrrole ring and the substituent groups. Mass spectrometry will confirm the molecular weight of the product, and melting point analysis (for solids) will serve as an indicator of purity.

Scope of Synthesis

The reaction is versatile, allowing for the synthesis of a variety of polysubstituted pyrroles by changing the 1,3-dicarbonyl component.

| 1,3-Dicarbonyl Reactant | Structure | Expected Pyrrole Product |

| Ethyl Acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | |

| Acetylacetone (2,4-Pentanedione) | Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |

| Dibenzoylmethane | Ethyl 3,5-dimethyl-2,4-diphenylpyrrole-2-carboxylate |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate as a representative example.

Protocol 1: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

This protocol is adapted from established procedures for modified Knorr syntheses using pre-formed α-amino ketone precursors.[5][6]

Materials and Reagents

| Reagent | M.W. | Equivalents | Amount |

| Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate | 217.22 g/mol | 1.0 | (e.g., 2.17 g, 10 mmol) |

| Ethyl Acetoacetate | 130.14 g/mol | 1.1 | (e.g., 1.43 g, 11 mmol) |

| Glacial Acetic Acid | 60.05 g/mol | Solvent | (e.g., 20 mL) |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Solvent Addition: Add glacial acetic acid (approx. 10 mL per gram of the limiting reagent) to the flask.

-

Heating: Place the flask in a pre-heated oil bath at 80-90 °C.

-

Reaction Monitoring: Stir the mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every 30-60 minutes. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100-150 mL of ice-cold water while stirring. The product should precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL) to remove residual acetic acid.

-

Purification: Air-dry the crude solid. For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive and has a strong odor. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Caption: Figure 2: Experimental Workflow.

References

-

Hamby, J. M., & Hodges, J. C. (1993). α-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS. Heterocycles, 35(2), 843. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrrole Synthesis. Cambridge University Press. [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Alizadeh, A., & Faghani, M. (2015). An efficient synthesis of polyfunctionalized pyrroles by three-component reaction of arylglyoxals, Meldrum's acid and ethyl 2-chloro-3-(arylamino)but-2-enoates. ResearchGate. [Link]

-

Total Organic Synthesis. (2022, January 28). Knorr Pyrrole Synthesis [Video]. YouTube. [Link]

-

Chiba, S., Wang, Y.-F., Lapointe, G., & Narasaka, K. (2008). Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. Organic Letters, 10(2), 313–316. [Link]

-

ResearchGate. (n.d.). Acid catalyzed synthesis of pyrrole derivatives [Data set]. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

-

Gregg, L. (n.d.). Alkylation of an Enolate Anion. StuDocu. [Link]

-

Hladii, Y., et al. (2022). The Synthesis of Pyrroles from Nitroolefins. Journal of the National Academy of Sciences of Ukraine. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

-

Evans, C., Berkey, W. J., Jones, C. W., & France, S. (2023). Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls. The Journal of Organic Chemistry, 88(14), 8915–8928. [Link]

-

Vaia. (n.d.). keto ester. Suggest a reason why this rearrangement reaction occurs. [Link]

-

Mantu, D., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Molecules, 27(16), 5122. [Link]

-

Organic Chemistry Portal. (2008). Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information: Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]

-

Adichunchanagiri University. (n.d.). Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2. [Link]

-

Journal of the Korean Chemical Society. (n.d.). PREPARATION OF β-SUBSTITUTED γ-KETO ESTERS BY THE GRIGNARD REACTION ON N-ACYLPYRAZOLES. [Link]

Sources

One-Pot Synthesis of Oxazoles Using Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][2] This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of substituted oxazoles utilizing the readily available starting material, Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate. This method, a variation of the classic Robinson-Gabriel synthesis, offers a streamlined approach to constructing the oxazole core, a valuable scaffold in drug discovery.[1][3] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction

Oxazoles are five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom.[2] Their unique electronic properties and ability to participate in various non-covalent interactions make them privileged structures in the design of therapeutic agents with a broad spectrum of biological activities, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer properties. The development of efficient and scalable synthetic routes to functionalized oxazoles is therefore a significant endeavor in organic and medicinal chemistry.

The Robinson-Gabriel synthesis, first described in the early 20th century, remains a fundamental method for oxazole formation through the cyclodehydration of 2-acylamino-ketones.[1][2] Traditional protocols often involve harsh dehydrating agents and require the isolation of the 2-acylamino-ketone intermediate. One-pot modifications of this synthesis have been developed to improve efficiency and reduce step-count, making the process more amenable to library synthesis and large-scale production.[1][4]

This guide focuses on a one-pot approach starting from Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate, a commercially available β-keto ester that serves as an ideal precursor for the in-situ generation of the required 2-acylamino-ketone.

Reaction Mechanism and Rationale

The one-pot synthesis of an oxazole from Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate proceeds via an intramolecular cyclization followed by dehydration. The reaction is typically acid-catalyzed.

Proposed Mechanism:

-

Enolization: The reaction is initiated by the acid-catalyzed enolization of the ketone carbonyl group of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate.

-

Intramolecular Nucleophilic Attack: The electron-rich enol oxygen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethoxycarbonylamino group. This intramolecular cyclization forms a five-membered hemiaminal intermediate.

-

Dehydration: Under the reaction conditions, the hemiaminal intermediate readily undergoes dehydration to form the aromatic oxazole ring. The driving force for this step is the formation of a stable aromatic system.

dot digraph "Oxazole Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate"]; Enol [label="Enol Intermediate"]; Hemiaminal [label="Cyclized Hemiaminal Intermediate"]; Oxazole [label="Substituted Oxazole Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Enol [label=" H+ (cat.)\nEnolization "]; Enol -> Hemiaminal [label=" Intramolecular\nNucleophilic Attack "]; Hemiaminal -> Oxazole [label=" -H2O\nDehydration "];

} mend Figure 1: Proposed mechanism for the acid-catalyzed one-pot synthesis of an oxazole from Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate.

Experimental Protocols

Two primary protocols are presented, employing different dehydrating agents to accommodate varying substrate sensitivities and laboratory capabilities.

Protocol 1: Strong Acid-Catalyzed Dehydration

This protocol utilizes a strong dehydrating agent and is suitable for robust substrates.

Materials:

-

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate (1.0 eq).

-

Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., 5-10 mL per gram of starting material).

-

Caution: Perform this step in a well-ventilated fume hood. Slowly and carefully add the dehydrating agent.

-

Option A (POCl₃): Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirring solution at 0 °C.

-

Option B (H₂SO₄): Add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirring solution at room temperature.

-

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. Caution: Exothermic reaction and gas evolution may occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxazole product.

Protocol 2: Milder Dehydration Conditions

This protocol is suitable for more sensitive substrates that may degrade under harsh acidic conditions.

Materials:

-

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate (1.0 eq), triphenylphosphine (1.2 eq), and iodine (1.2 eq).

-

Dissolve the solids in an anhydrous solvent (e.g., acetonitrile).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (2.5 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up:

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Data Presentation

The choice of dehydrating agent and reaction conditions can significantly impact the yield of the desired oxazole. The following table provides a hypothetical comparison based on typical outcomes for Robinson-Gabriel type reactions.

| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | POCl₃ | Toluene | 110 | 2-4 | 75-85 |

| 2 | H₂SO₄ (cat.) | Acetonitrile | 80 | 4-6 | 60-75 |

| 3 | PPh₃ / I₂ / Et₃N | Acetonitrile | Room Temp | 6-12 | 70-80 |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: Moisture can hydrolyze the starting material and intermediates, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.

-

Purity of Starting Material: Impurities in the Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate can lead to side reactions and purification difficulties.

-

Choice of Dehydrating Agent: For substrates with acid-sensitive functional groups, the milder PPh₃/I₂ conditions are recommended.[1]

-

Reaction Monitoring: Closely monitor the reaction by TLC to avoid prolonged reaction times which can lead to product degradation.

-

Purification: Triphenylphosphine oxide, a byproduct of the milder protocol, can sometimes be challenging to remove completely by chromatography. Trituration with a non-polar solvent like diethyl ether before chromatography can be beneficial.

Conclusion

The one-pot synthesis of oxazoles from Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate represents a highly efficient and versatile method for accessing this important heterocyclic scaffold. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can reliably synthesize a variety of substituted oxazoles for applications in drug discovery and materials science. The protocols provided herein offer a solid foundation for further exploration and optimization of this valuable transformation.

References

-

Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

-

Gabriel, S. (1910). Eine Synthese von Oxazolen und Thiazolen. I. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

-

Keni, R. V., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(10), 4065-4068. [Link]

-

Li, P., & Evans, D. A. (2008). A General Method for the Synthesis of 2,4,5-Trisubstituted Oxazoles. Organic Letters, 10(15), 3375-3378. [Link]

-

Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 6). Pergamon.

- Padwa, A. (Ed.). (1996). Comprehensive Organic Synthesis (Vol. 4). Pergamon.

- Boyd, G. V. (1984). In Comprehensive Organic Chemistry (Vol. 4, pp. 481-504). Pergamon.

-

Turchi, I. J., & Dewar, M. J. S. (1975). The chemistry of oxazoles. Chemical Reviews, 75(4), 389-437. [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenation of Ethyl 2-hydroxyimino-3-oxobutanoate to Ethyl 3-amino-2-hydroxybutanoate

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 3-amino-2-hydroxybutanoate via the catalytic hydrogenation of ethyl 2-hydroxyimino-3-oxobutanoate. This transformation is a cornerstone reaction for producing highly functionalized amino acid derivatives, which are valuable chiral building blocks in pharmaceutical synthesis. We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol using palladium on carbon (Pd/C) as a heterogeneous catalyst, and outline methods for product purification and characterization. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction: The Significance of β-Amino-α-Hydroxy Esters

The target molecule, ethyl 3-amino-2-hydroxybutanoate, possesses two adjacent stereocenters and vicinal amino and hydroxyl functionalities. This structural motif is a privileged scaffold found in a wide array of biologically active compounds, including antiviral agents, enzyme inhibitors, and peptide mimics. The synthesis of such molecules is of paramount importance in drug discovery and development.

The chosen synthetic route starts from ethyl 2-hydroxyimino-3-oxobutanoate, a substrate readily prepared from the bulk chemical ethyl acetoacetate through nitrosation.[1] The subsequent catalytic hydrogenation simultaneously reduces both the oxime and the ketone moieties, offering an efficient pathway to the desired densely functionalized product.

Mechanistic Insights: The Rationale for Catalyst Selection

The catalytic hydrogenation of a substrate containing both an oxime and a ketone presents a challenge in chemoselectivity. The choice of catalyst is critical to steer the reaction towards the desired amine product and avoid the formation of hydroxylamine intermediates.

The reaction is believed to proceed in a stepwise manner:

-

Hydrogenolysis of the N-O Bond: The first step is the cleavage of the nitrogen-oxygen bond in the oxime. Palladium-based catalysts are particularly effective at promoting this N-O bond hydrogenolysis, which generates an intermediate imine.[2][3]

-

Reduction of the Imine and Ketone: The resulting α-imino-β-keto ester intermediate is then further hydrogenated. Both the C=N and C=O bonds are reduced to yield the final amino alcohol product.

Platinum (Pt) catalysts, in contrast, can sometimes favor the reduction of the C=N bond without immediate N-O cleavage, potentially leading to the formation of stable hydroxylamine side products.[3] Therefore, 10% Palladium on Carbon (Pd/C) is selected as the catalyst of choice for its proven efficacy and selectivity in reducing oximes to primary amines.[4][5] Its heterogeneous nature also simplifies the post-reaction workup, as it can be easily removed by filtration.

Caption: Proposed reaction pathway for the hydrogenation of ethyl 2-hydroxyimino-3-oxobutanoate.

Experimental Protocol

This protocol details the procedure for the hydrogenation of ethyl 2-hydroxyimino-3-oxobutanoate on a 5-gram scale.

Safety Precautions:

-

Palladium on carbon (Pd/C) is pyrophoric, especially when dry and exposed to air. Never allow the catalyst to dry completely during filtration. Keep the filter cake wet with solvent.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate high-pressure equipment.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl 2-hydroxyimino-3-oxobutanoate | 5408-04-8 | 159.14[6] | 31.4 | 5.0 g |

| 10% Palladium on Carbon (Pd/C), 50% wet basis | 7440-05-3 | - | - | 500 mg |

| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 100 mL |

| Celite® 545 | 61790-53-2 | - | - | ~2-3 g |

| Hydrogen Gas (H₂), high purity | 1333-74-0 | 2.02 | - | 50-60 psi |

Step-by-Step Procedure

-

Vessel Preparation: Add ethyl 2-hydroxyimino-3-oxobutanoate (5.0 g, 31.4 mmol) to a 250 mL thick-walled pressure vessel (e.g., a Parr shaker bottle) equipped with a magnetic stir bar.

-

Solvent Addition: Add 100 mL of absolute ethanol to the vessel and stir until the substrate is completely dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution. Scientific Rationale: Ethanol is an excellent solvent for both the starting material and for dissolving hydrogen gas, facilitating its transport to the catalyst surface. The catalyst loading is approximately 10% by weight relative to the substrate, a standard loading for ensuring a reasonable reaction rate.

-

System Assembly: Securely seal the pressure vessel and connect it to the hydrogenation apparatus (e.g., a Parr shaker).

-

Inert Gas Purge: Evacuate the vessel and backfill with nitrogen or argon gas. Repeat this cycle 3-5 times to remove all oxygen from the headspace. Causality: Removing oxygen is a critical safety step to prevent the formation of an explosive H₂/O₂ mixture.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 50-60 psi. Begin vigorous stirring or shaking and maintain the reaction at room temperature (25 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake from the ballast tank. The reaction is typically complete within 12-24 hours. Progress can also be checked by carefully depressurizing, taking a small aliquot, filtering it through a syringe filter, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

-

Reaction Completion & Catalyst Removal:

-

Once the reaction is complete (no further hydrogen uptake), stop the stirring and carefully vent the excess hydrogen gas.

-

Purge the vessel with nitrogen gas 3-5 times.

-

Prepare a small Büchner funnel with a pad of Celite® (~1 cm thick) and wet it with ethanol.

-

CRITICAL STEP: Under a flow of nitrogen, carefully decant the reaction mixture and filter it through the Celite® pad to remove the Pd/C catalyst. Wash the reaction vessel and the filter cake with small portions of ethanol (~2 x 20 mL). Ensure the Celite® pad remains wet with ethanol at all times to prevent the catalyst from igniting upon contact with air.

-

-

Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a pale yellow oil.

Purification Protocol

The crude product will contain a mixture of diastereomers and minor impurities. Purification is best achieved by flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) is often effective. Adding a small amount of triethylamine (~0.5%) to the mobile phase can prevent the amine product from streaking on the acidic silica gel.

-

Procedure: Dissolve the crude oil in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the mobile phase, collecting fractions and analyzing them by TLC to isolate the product diastereomers.

Product Characterization

The identity and purity of the final product, ethyl 3-amino-2-hydroxybutanoate, should be confirmed using standard spectroscopic techniques. As this reaction produces two new stereocenters, the NMR spectra will likely show a mixture of two diastereomers (syn and anti).

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | Signals corresponding to the ethyl ester group (~1.2-1.3 ppm, triplet; ~4.1-4.2 ppm, quartet). Signals for the two methyl groups. Complex multiplets for the two C-H protons at the stereocenters. A broad singlet for the -NH₂ and -OH protons (can be exchanged with D₂O). |

| ¹³C NMR (in CDCl₃) | Signals for the ester carbonyl (~170-175 ppm), the two carbons bearing the hydroxyl and amino groups (~60-80 ppm), the ethyl ester carbons (~60 ppm and ~14 ppm), and the methyl groups. |

| FT-IR (thin film) | A broad absorption band in the range of 3200-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations. A strong absorption around 1730-1745 cm⁻¹ for the C=O stretch of the ester. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular formula C₆H₁₃NO₃. |

Workflow Visualization

Sources

- 1. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 4. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate Synthesis

Ticket ID: YIELD-OPT-53608

Subject: Troubleshooting Low Yields in

Core Directive & Workflow Visualization

User Query: "My yields are inconsistent (30-45%), and the product often oils out or contains a crystalline impurity. How do I stabilize the synthesis of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate?"

Executive Summary:

The synthesis of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate generally proceeds via the Nitrosation-Reduction-Acylation sequence starting from Ethyl Acetoacetate.[1][2] The primary yield-killer is not the reduction itself, but the rate of trapping the intermediate amine. If the

The Critical Path Workflow

The following diagram illustrates the kinetic competition between the desired pathway and the irreversible side reaction.

Figure 1: Kinetic competition between product formation (Green) and pyrazine dimerization (Red).[1][2]

Troubleshooting Module: The Nitrosation Step

Context: The first step involves converting Ethyl Acetoacetate to the oxime (Ethyl 2-(hydroxyimino)-3-oxobutanoate).[1][2] Errors here propagate downstream.[2]

Common Issues & Solutions

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | pH too high (inactive NO+ species) | Ensure temperature is < 5°C during addition.[1][2] Add |

| Oiling Out | Incomplete crystallization | After reaction, dilute with ice water and stir for 2+ hours. Seed crystals are critical here.[2] |

| Dark/Tarred Product | Thermal decomposition | Never allow the reaction to exceed 10°C. The diazonium intermediate is thermally unstable. |

Technical Insight:

The nitrosation relies on the formation of the nitrosonium ion (

Optimization Module: Reductive Acylation (The Yield Killer)

Context: This is where 80% of yield loss occurs. You are reducing the oxime to an amine using Zinc/Acetic Acid (or catalytic hydrogenation) in the presence of Ethyl Chloroformate.

The "Simultaneous Addition" Protocol

The Problem: The

Step-by-Step Optimization:

-

Reagent Prep:

-

The Procedure (Modified Knorr):

-

Add Ethyl Chloroformate before adding the Zinc.

-

Temperature: Cool to 15-20°C.

-

CRITICAL: The reaction is exothermic.[4][5] If it gets too hot (>45°C), the carbamate product hydrolyzes.[2] If too cold (<10°C), the reduction stalls, and unreacted oxime remains.[2] Maintain 30-35°C with an ice bath only during exotherms.[1][2]

-

Why this works: As soon as a molecule of oxime is reduced to the amine, the Ethyl Chloroformate (already present in solution) traps it immediately to form the carbamate. This "chemical cage" prevents the amine from finding another amine molecule to dimerize with.

Isolation & Purification Strategy

User Query: "My product is stuck in the zinc paste/sludge. How do I get it out?"

Protocol:

-

Filtration: Filter the reaction mixture while still warm to remove unreacted Zinc. Wash the cake with hot Acetic Acid.

-

Concentration: Remove the bulk of Acetic Acid under reduced pressure (Rotovap). Do not overheat.

-

Precipitation: Pour the residue into ice-cold water .[1][2] The product should precipitate as a white solid.

-

Extraction (If oiling occurs): If it oils out, extract with Dichloromethane (DCM).[2]

-

Note: Avoid Ethyl Acetate if possible, as separating it from residual Acetic Acid can be difficult without multiple brine washes.[2]

-

-

Recrystallization: The crude solid can be recrystallized from Ethanol/Water or Toluene.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use catalytic hydrogenation (

Q: My product has a strong "earthy" smell and is yellow. What is it? A: That is the pyrazine byproduct (Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate).[1][2] It is highly crystalline and hard to remove. If you see this, your "trapping" rate was too slow. Increase the concentration of Ethyl Chloroformate or switch to simultaneous addition.

Q: Why is Ethyl Chloroformate preferred over Diethyl Pyrocarbonate?

A: Cost and atom economy. However, Diethyl Pyrocarbonate is a milder reagent and generates only

References

-

Organic Syntheses , Coll.[2][6] Vol. 4, p. 5 (1963); Vol. 33, p. 1 (1953).[2] Ethyl

-Acetamidoacetoacetate.[1][2] (Describes the fundamental Knorr-type reductive acylation mechanism). -

BenchChem Technical Support. Optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis (Analogous

-keto ester alkylation and handling). [1][2] -

Comins, D. L., et al. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. J. Org.[2][7][8] Chem., 2001, 66, 2181-2182.[1][2][9] (Validates the Zinc/Acetic Acid reduction protocol for sensitive nitrogen-containing carbonyls). [1][2]

-

TSI Journals . The efficient reduction of oximes to amines with Zn and acetic acid. (General protocol for oxime reduction).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 9. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]

Optimizing temperature for nitrosation of ethyl acetoacetate

Topic: Optimizing Temperature Profiles for -Nitrosation

Ticket ID: EAA-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Thermal Balancing Act

Welcome to the technical support center. You are likely here because your nitrosation of ethyl acetoacetate (EAA) has either stalled, "oiled out," or turned an ominous shade of dark red.

The conversion of EAA to ethyl 2-hydroxyimino-3-oxobutanoate (also known as the oxime) is a classic electrophilic substitution, but it is deceptively simple. The reaction is governed by a strict thermal window. Deviating from this window triggers two competing failures:

-

Too Cold (< 0°C): The rate of enolization slows, causing sodium nitrite to accumulate. When the system eventually warms, this accumulated potential energy releases simultaneously—a "thermal runaway."

-

Too Hot (> 10°C during addition): The diazonium/nitroso intermediate decomposes, leading to decarboxylation,

evolution, and the formation of red/brown tars (furoxans and cleavage products).

Module 1: The Thermal Sweet Spot (Mechanism & Theory)

To control the reaction, you must understand why we cool it.

The Mechanism

The reaction proceeds via the enol form of ethyl acetoacetate.

-

Acidification: Sodium nitrite reacts with acid (Acetic or HCl) to form the nitrosonium ion (

) or dinitrogen trioxide ( -

Enolization: EAA exists in equilibrium between keto and enol forms. The enol is the nucleophile.

-

Attack: The electrophilic

attacks the -

Tautomerization: The resulting nitroso compound rapidly tautomerizes to the more stable oxime (hydroxyimino) form.

Temperature Impact Table

| Temperature Zone | Chemical Event | Observation | Risk Level |

| < 0°C | Slow enolization; | Reaction mixture remains pale/clear. | High (Delayed) : Risk of sudden exotherm upon warming. |

| 0°C – 5°C | Optimal Kinetic Window. Rate of addition matches consumption. | Controlled slight exotherm; mixture turns pale yellow. | Low : Ideal operating range. |

| > 15°C | Decomposition of | Brown fumes; solution turns orange/red. | Medium : Yield loss; safety hazard. |

| > 30°C | Decarboxylation & Cleavage. | Vigorous bubbling ( | Critical : Product destruction. |

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned dark red/brown. Can I save it?

Answer: Likely not.

-

Cause: This indicates thermal decomposition. The "red" color often comes from polymerized side products or metal-complexed impurities if the acid was contaminated. If

(brown gas) was observed, the nitrous acid decomposed before reacting. -

Prevention: Ensure the internal temperature never exceeds 10°C during the nitrite addition. Use an internal thermometer, not just a bath thermometer.

Q2: The product "oiled out" instead of crystallizing. What now?

Answer: This is a phase separation issue, not necessarily a chemical failure.

-

Cause: The product is soluble in the reaction solvent (often water/acetic acid) at room temperature, or the ionic strength is insufficient to force precipitation.

-

Fix:

-

Seed it: Add a crystal of pure product if available.

-

Salt it out: Add solid NaCl to saturate the aqueous layer.

-

Chill: Place the "oil" in a freezer (-20°C) and scratch the glass side with a rod to induce nucleation.

-

Extraction: If it refuses to solidify, extract with diethyl ether or dichloromethane, wash with brine, dry, and evaporate.

-

Q3: I see no reaction at 0°C. Should I warm it up?

Answer: NO.

-

Reason: As mentioned in the introduction, warming a mixture containing unreacted sodium nitrite and acid is dangerous.

-

Action: Check your pH. The reaction requires an acidic medium to generate the nitrosating agent. If you are using insufficient acid, the reaction won't start. Ensure you are adding the nitrite to the acid/EAA mixture, or adding acid to the nitrite/EAA mixture slowly.

Module 3: Standard Operating Procedure (SOP)

Based on optimized protocols from Organic Syntheses and industrial scale-up data.

Reagents

-

Ethyl Acetoacetate (EAA): 1.0 eq

-

Sodium Nitrite (

): 1.1 - 1.2 eq (dissolved in min. water) -

Glacial Acetic Acid: Solvent/Catalyst (excess)

Protocol

-

Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails once solids form), an internal thermometer, and a dropping funnel.

-

Charge: Add EAA and Glacial Acetic Acid. Cool the mixture to 0°C using an ice/salt bath.

-

Addition (The Critical Step):

-

Dissolve

in the minimum amount of water (approx. 1.5 mL water per gram of nitrite). -

Add the nitrite solution dropwise.

-

Control Rule: Adjust the drip rate so the internal temperature stays between 0°C and 5°C .

-

Note: If temp spikes > 7°C, stop addition immediately and let it cool.

-

-

Post-Addition:

-

Once addition is complete, remove the ice bath.

-

Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 2-4 hours.

-

-

Workup:

-

Pour the mixture into ice water.

-

If solid forms: Filter and wash with cold water.

-

If oil forms: Extract with ether, wash with saturated

(carefully,

-

Module 4: Process Logic Visualization

The following diagram illustrates the critical decision pathways for temperature control during the addition phase.

Caption: Figure 1. Logic flow for controlling the exothermic addition of sodium nitrite to ethyl acetoacetate. Priority is placed on halting addition if the thermal threshold (5°C) is breached.

References

-

Adkins, H.; Reeve, E. W. (1955). "Ethyl

-Oximinoacetoacetate". Organic Syntheses, Coll.[1][2][3] Vol. 3, p. 391. [Link] -

Fischer, H. (1943). "Knorr Pyrrole Synthesis". Organic Syntheses, Coll.[1][2][3] Vol. 2, p. 202.[1] [Link]

-

National Center for Biotechnology Information (NCBI). "Ethyl acetoacetate Compound Summary". PubChem. [Link]

-

Paine, J. B.; Dolphin, D. (1985). "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate". The Journal of Organic Chemistry, 50(26), 5598–5604. [Link]

Sources

Handling instability of ethyl 2-amino-3-oxobutanoate in solution

[1]

Status: Active Last Updated: February 26, 2026 Document ID: TS-EAB-2026-02[1]

Executive Summary & Core Challenge

Ethyl 2-amino-3-oxobutanoate (also known as ethyl

The Core Problem: The free base of this compound is transient. In solution at neutral or basic pH, it undergoes rapid self-condensation to form pyrazine derivatives.[1] To ensure experimental success, users must handle the compound as its stable hydrochloride salt or generate it in situ.

This guide provides the mechanistic reasoning for this instability, validated protocols for handling, and troubleshooting steps for common failure modes.

Module 1: The Chemistry of Instability (Root Cause Analysis)

Understanding the degradation mechanism is essential for troubleshooting. The instability is not random; it is a specific, thermodynamically driven dimerization.

The Dimerization Pathway

When the amine group is deprotonated (free base form), it acts as a nucleophile. It attacks the ketone carbonyl of a second molecule, leading to a cascade that forms Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate (Knorr’s Pyrazine).[1]

Visualizing the Failure Mode:

Figure 1: The degradation pathway from stable salt to irreversible pyrazine byproduct.

Stability Data Comparison

| Parameter | Hydrochloride Salt | Free Base (Solution) |

| State | Crystalline Solid | Oil / Solution |

| Storage | Do Not Store | |

| Shelf Life | >1 Year (if dry) | < 30 Minutes (at RT) |

| Main Impurity | Hydrolysis products (if wet) | Pyrazine dimer |

| Appearance | White/Off-white powder | Turns Yellow |

Module 2: Validated Handling Protocols

Do not attempt to isolate the free base for storage. Use one of the following two methods depending on your starting material.

Protocol A: Using the Commercial Hydrochloride Salt

Use this method if you purchased Ethyl 2-amino-3-oxobutanoate HCl.[1]

Principle: Keep the amine protonated (

-

Preparation: Suspend the HCl salt in your reaction solvent (e.g., Ethanol, THF).

-

Addition of Electrophile: Add the ketone, aldehyde, or other electrophile before neutralizing.

-

Controlled Release (The Critical Step):

-

Cool the mixture to

. -

Add the base (e.g., Sodium Acetate, TEA, or

) dropwise . -

Why? This releases the free amine slowly in the presence of the electrophile, statistically favoring the desired cross-reaction over self-condensation [1].

-

Protocol B: In Situ Synthesis (From Oxime)